molecular formula C26H35NO5S B12525678 1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-65-6

1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-

Cat. No.: B12525678
CAS No.: 651331-65-6
M. Wt: 473.6 g/mol
InChI Key: MHAFFDXXMBPKPE-UHFFFAOYSA-N
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Description

1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique structure with a methoxy group and a sulfonyl group attached to the indole ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the indole ring.

Scientific Research Applications

1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is unique due to its specific combination of methoxy and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

651331-65-6

Molecular Formula

C26H35NO5S

Molecular Weight

473.6 g/mol

IUPAC Name

10-[4-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]decan-1-ol

InChI

InChI=1S/C26H35NO5S/c1-31-22-15-17-23(18-16-22)33(29,30)27-20-21(26-24(27)13-11-14-25(26)32-2)12-9-7-5-3-4-6-8-10-19-28/h11,13-18,20,28H,3-10,12,19H2,1-2H3

InChI Key

MHAFFDXXMBPKPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3OC)CCCCCCCCCCO

Origin of Product

United States

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